molecular formula C14H20O3 B8605858 Ethyl 4-(1-hydroxy-3-methylbutyl)benzoate

Ethyl 4-(1-hydroxy-3-methylbutyl)benzoate

Cat. No. B8605858
M. Wt: 236.31 g/mol
InChI Key: DJMCUZWCWOYKAJ-UHFFFAOYSA-N
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Patent
US08927577B2

Procedure details

To a solution of ethyl 4-iodobenzoate (140 g, 507 mmol) in tetrahydrofuran at −40° C. was added Isopropylmagnesium chloride lithium chloride complex solution (1.0 M in tetrahydrofuran, 429 mL, 558 mmol) dropwise at a rate to maintain the internal temperature below −30° C. The mixture was stirred for 30 minutes at which point isobutyraldehyde (61 g, 710 mmol) was added dropwise while maintaining the temperature below −35° C. The mixture was stirred at this temperature for 15 minutes and then slowly warmed to room temperature. The reaction was quenched with 1N HCl (3 L) and the mixture extracted with ethyl acetate (2 L×2). The combined organics were washed with brine (1 L) and water (1 L), and then dried over anhydrous Na2SO4. This was concentrated in vacuo to give (+/−)-4-(1-hydroxy-3-methyl-butyl)-benzoic acid ethyl ester (120 g, 100%) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.95 (d, J=8.4 Hz, 2H), 7.47 (s, J=7.2 Hz, 2H), 4.76-4.73 (m, 1H), 4.33-4.28 (m, 2H), 1.71-1.60 (m, 2H), 1.46-1.41 (m, 1H), 1.39-1.31 (m, 3H), 0.92-0.87 (m, 6H).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH:13](=O)[CH:14]([CH3:16])[CH3:15].[O:18]1CCC[CH2:19]1>>[CH2:9]([O:8][C:6](=[O:7])[C:5]1[CH:11]=[CH:12][C:2]([CH:19]([OH:18])[CH2:13][CH:14]([CH3:16])[CH3:15])=[CH:3][CH:4]=1)[CH3:10]

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below −30° C
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −35° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1N HCl (3 L)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (2 L×2)
WASH
Type
WASH
Details
The combined organics were washed with brine (1 L) and water (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)C(CC(C)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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